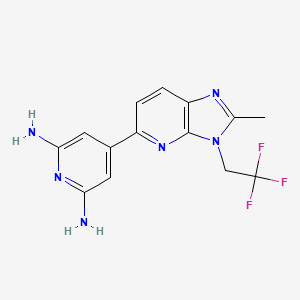
Dyrk1A-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyrk1A-IN-4 is a chemical compound known for its inhibitory activity against the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to several diseases, including Down syndrome and neurodegenerative disorders .
Preparation Methods
The synthesis of Dyrk1A-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Dyrk1A-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Scientific Research Applications
Dyrk1A-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DYRK1A and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of DYRK1A in cellular processes such as cell cycle regulation, apoptosis, and differentiation.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with DYRK1A overexpression, such as Down syndrome and Alzheimer’s disease.
Industry: Utilized in the development of new drugs targeting DYRK1A and related kinases .
Mechanism of Action
Dyrk1A-IN-4 exerts its effects by inhibiting the activity of DYRK1A. The compound binds to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates. This inhibition disrupts various cellular processes regulated by DYRK1A, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the regulation of gene expression, signal transduction, and protein-protein interactions .
Comparison with Similar Compounds
Dyrk1A-IN-4 is unique compared to other DYRK1A inhibitors due to its specific binding mode and inhibitory activity. Similar compounds include:
Compound L9: A moderately active DYRK1A inhibitor with a unique binding mode and neuroprotective activity.
Flavone derivatives: Known for their inhibitory activity against DYRK1A and potential therapeutic applications in diabetes and neurodegenerative diseases.
GSK3β inhibitors: Compounds that can be repositioned as DYRK1A inhibitors due to their structural similarity and inhibitory activity.
These compounds share similar inhibitory mechanisms but differ in their chemical structures, binding modes, and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C14H13F3N6 |
|---|---|
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-[2-methyl-3-(2,2,2-trifluoroethyl)imidazo[4,5-b]pyridin-5-yl]pyridine-2,6-diamine |
InChI |
InChI=1S/C14H13F3N6/c1-7-20-10-3-2-9(8-4-11(18)22-12(19)5-8)21-13(10)23(7)6-14(15,16)17/h2-5H,6H2,1H3,(H4,18,19,22) |
InChI Key |
QHTJZFWEQYRYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC(F)(F)F)N=C(C=C2)C3=CC(=NC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















